molecular formula C9H19O4P B14492244 Diethyl pent-4-en-2-yl phosphate CAS No. 64020-34-4

Diethyl pent-4-en-2-yl phosphate

Cat. No.: B14492244
CAS No.: 64020-34-4
M. Wt: 222.22 g/mol
InChI Key: QUBGQWMRVSHEDI-UHFFFAOYSA-N
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Description

Diethyl pent-4-en-2-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a pent-4-en-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl pent-4-en-2-yl phosphate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:

(C2H5O)2P(O)H+RBr(C2H5O)2P(O)R+HBr(C_2H_5O)_2P(O)H + RBr \rightarrow (C_2H_5O)_2P(O)R + HBr (C2​H5​O)2​P(O)H+RBr→(C2​H5​O)2​P(O)R+HBr

where ( R ) represents the pent-4-en-2-yl group. This reaction is often catalyzed by a base such as potassium tert-butoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of microwave irradiation and palladium catalysts has been reported to achieve high yields in a short reaction time .

Chemical Reactions Analysis

Types of Reactions

Diethyl pent-4-en-2-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphine oxides.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds .

Scientific Research Applications

Diethyl pent-4-en-2-yl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl pent-4-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The compound’s effects are mediated through its ability to donate or accept phosphate groups, thereby modulating the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: Similar in structure but lacks the pent-4-en-2-yl group.

    Triethyl phosphate: Contains three ethyl groups attached to the phosphate.

    Dimethyl methylphosphonate: Contains methyl groups instead of ethyl groups.

Uniqueness

Diethyl pent-4-en-2-yl phosphate is unique due to the presence of the pent-4-en-2-yl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other organophosphorus compounds and contributes to its specific applications and mechanisms of action .

Properties

CAS No.

64020-34-4

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

diethyl pent-4-en-2-yl phosphate

InChI

InChI=1S/C9H19O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h5,9H,1,6-8H2,2-4H3

InChI Key

QUBGQWMRVSHEDI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C)CC=C

Origin of Product

United States

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